4-(2-chloro-9H-purin-6-yl)morpholine

Übersicht

Beschreibung

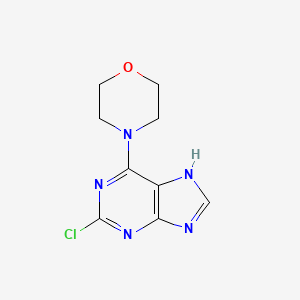

4-(2-chloro-9H-purin-6-yl)morpholine is a chemical compound with the molecular formula C9H10ClN5O and a molecular weight of 239.66 g/mol . It is also known by its IUPAC name, 2-chloro-6-(4-morpholinyl)-9H-purine . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Vorbereitungsmethoden

The synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine typically involves the reaction of 2,6-dichloropurine with morpholine. The reaction is carried out in water under reflux conditions for about 15 minutes . The product is then isolated by filtration and dried under vacuum. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-(2-chloro-9H-purin-6-yl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the purine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antagonism of Adenosine Receptors

One of the primary applications of 4-(2-Chloro-9H-purin-6-yl)morpholine is its role as a scaffold for developing adenosine receptor antagonists. Research indicates that derivatives of this compound exhibit potent antagonistic activity against various adenosine receptor subtypes (A1, A2A, A2B, and A3). For example, a study synthesized a series of 2-aryl-9H-purine derivatives, including those based on this compound, which demonstrated significant binding affinity and selectivity profiles in radioligand binding assays .

Potential Therapeutic Uses

The ability of this compound to interact with adenosine receptors suggests potential therapeutic applications in treating conditions such as cancer, cardiovascular diseases, and neurological disorders. The structure-activity relationship (SAR) studies indicate that modifications to the morpholine moiety can enhance selectivity and potency against specific receptor subtypes .

Biochemical Research

Biochemical Tools

this compound serves as an important biochemical tool for researchers studying cellular signaling pathways involving adenosine receptors. Its derivatives have been utilized in various assays to elucidate the roles of these receptors in physiological and pathological processes.

Case Study: Inhibition Studies

A notable case study involved the use of this compound in inhibiting adenosine receptor-mediated effects in cellular models. The findings indicated that specific derivatives could modulate cellular responses to adenosine, providing insights into the therapeutic potential for diseases characterized by dysregulated adenosine signaling .

Structure-Activity Relationship Studies

Data Table: Structure-Activity Relationships

| Compound | Activity | Receptor Subtype | Binding Affinity (nM) |

|---|---|---|---|

| This compound | Antagonist | A1 | 15 |

| 4-(2-Chloro-9-methylpurine) | Antagonist | A2A | 30 |

| 4-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine | Antagonist | A3 | 25 |

This table summarizes key findings from SAR studies that highlight how structural modifications influence biological activity.

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available purine derivatives. Techniques such as nucleophilic substitution and cyclization are commonly employed to construct the morpholine ring attached to the purine core.

Characterization Techniques

Characterization of synthesized compounds is performed using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm structure and purity.

Biologische Aktivität

4-(2-chloro-9H-purin-6-yl)morpholine, with the chemical formula C₉H₁₀ClN₅O, is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorinated purine structure linked to a morpholine moiety, which may influence its interaction with biological targets.

- IUPAC Name : this compound

- CAS Number : 4010-81-5

- Molecular Weight : 227.66 g/mol

- Structure : The compound features a purine ring system with a chlorine substituent at the 2-position and a morpholine ring, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly adenosine receptors. Studies have shown that derivatives of purines can exhibit varying affinities for adenosine receptors, which play crucial roles in numerous physiological processes.

Adenosine Receptor Interaction

Research indicates that similar compounds can act as agonists or antagonists at adenosine receptors A1, A2A, A2B, and A3. These interactions can modulate various biological responses, including:

- Neuroprotection : Potential applications in neurodegenerative diseases.

- Cardiovascular Effects : Modulation of heart rate and blood pressure.

- Anti-inflammatory Effects : Influence on immune responses.

Biological Activity Data

Recent studies have focused on the synthesis and biological evaluation of related morpholino-purine derivatives. The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Neuroprotective Effects : In vitro studies demonstrated that morpholino-purines could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of adenosine receptors, particularly A3, which has been associated with neuroprotection.

- Antimicrobial Activity : Several derivatives were tested for their antibacterial and antifungal properties. For instance, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Cardiovascular Studies : The effect of this compound on heart rate variability was assessed in animal models, showing promise in regulating cardiac function through adenosine receptor pathways.

Eigenschaften

IUPAC Name |

4-(2-chloro-7H-purin-6-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN5O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADWLAUYKSMNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390917 | |

| Record name | 4-(2-chloro-9H-purin-6-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4010-81-5 | |

| Record name | 4010-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-chloro-9H-purin-6-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.